2-Amino-5-cyano-4-methoxybenzoic acid
Overview
Description
“2-Amino-5-cyano-4-methoxybenzoic acid” is a chemical compound with the molecular formula C9H8N2O3 . It is used as a reagent in the synthesis of various chemical compounds .
Chemical Reactions Analysis
“this compound” is used as a reagent in the synthesis of various chemical compounds . The specific chemical reactions it undergoes are not detailed in the search results.Scientific Research Applications
Synthesis Processes
Research has detailed various synthesis processes and applications of compounds structurally related to 2-Amino-5-cyano-4-methoxybenzoic acid. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid involves methylation, reaction with potassium thiocyanate, and ethylation, followed by oxidation, yielding a total yield of 24.5% (Wang Yu, 2008). Furthermore, a study on the synthesis of an unnatural amino acid that mimics a tripeptide β-strand, involving hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, demonstrates the versatility of these compounds in creating peptide-like structures (J. Nowick et al., 2000).
Thermodynamic Properties
A thermodynamic study on the sublimation of aminomethoxybenzoic acids, including 2-amino-3-methoxybenzoic acid and 2-amino-5-methoxybenzoic acid, highlights the importance of these compounds in understanding the thermodynamic properties and stability of related substances (M. Monte et al., 2010).
Spectroscopic Analysis and Material Characterization
Spectroscopic Analysis
Research has been conducted on the spectroscopic analysis of compounds like 4-amino-5-chloro-2-methoxybenzoic acid, providing detailed insights into the vibrational frequencies, infrared and Raman spectra, and the structure of the molecule using density functional theory. These studies offer valuable information on the electronic properties, hyperpolarizability, and HOMO–LUMO analysis of the compounds, crucial for understanding their chemical behavior and potential applications (A. Poiyamozhi et al., 2012).
Polymer Science and Adsorption Studies
Polymer Science
Polyaniline doped with benzoic acid and substituted benzoic acids, including structures related to 2-amino-4-methoxybenzoic acid, demonstrates the utility of these compounds in polymer science. Such doping leads to various conductive properties, providing insights into the application of these compounds in advanced technologies (C. A. Amarnath & S. Palaniappan, 2005).
Adsorption Studies
Studies on novel polyaniline-3-amino-4-methoxybenzoic acid copolymers highlight their potential in adsorbing and recovering Pd(II) from mixed solutions, demonstrating the compound's relevance in separation technologies and environmental applications (Lijiang Zhong et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a general reagent used in the synthesis of various complex molecules .
Mode of Action
It is known to participate in chemical reactions as a reagent, contributing its amino and methoxy functional groups to the formation of new compounds .
Biochemical Pathways
It is used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones, and polycyclic hexahydrobenzo[c]acridines . These compounds may have various biological activities and could influence numerous biochemical pathways.
Result of Action
As a chemical reagent, its primary role is in the synthesis of other compounds . The effects of these resultant compounds would depend on their specific structures and biological activities.
Properties
IUPAC Name |
2-amino-5-cyano-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-7(11)6(9(12)13)2-5(8)4-10/h2-3H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPFQKOHRRCMHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.